6-fluoro-4-methyl-1H-indazole
Overview
Description
6-fluoro-4-methyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom at the 6th position and a methyl group at the 4th position in the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-fluoro-4-methyl-1H-indazole can be achieved through several methods, including:
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Transition Metal-Catalyzed Reactions:
- A common method involves the use of copper(II) acetate as a catalyst. For example, 2-(methylamino)benzonitrile can be reacted with an organometallic reagent to form an N-H ketimine species, which then undergoes a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere .
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Reductive Cyclization Reactions:
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Metal-Free Reactions:
Industrial Production Methods:
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- 6-fluoro-4-methyl-1H-indazole can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
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Reduction:
- Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
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Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphoinositide 3-kinase δ .
Medicine:
Industry:
- Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-fluoro-4-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in various cellular signaling pathways. The compound’s effects are mediated through the modulation of these pathways, leading to changes in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- 4-fluoro-1H-indazole
- 6-chloro-4-methyl-1H-indazole
- 6-bromo-4-methyl-1H-indazole
Comparison:
- 4-fluoro-1H-indazole: Lacks the methyl group at the 4th position, which can affect its chemical reactivity and biological activity.
- 6-chloro-4-methyl-1H-indazole: The presence of a chlorine atom instead of fluorine can lead to different electronic effects and reactivity.
- 6-bromo-4-methyl-1H-indazole: Bromine, being larger than fluorine, can influence the steric and electronic properties of the compound.
Uniqueness:
6-fluoro-4-methyl-1H-indazole is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating methyl group, which together influence its chemical reactivity and biological activity in distinct ways.
Properties
IUPAC Name |
6-fluoro-4-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCMBDKQNEINU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646471 | |
Record name | 6-Fluoro-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105391-75-1 | |
Record name | 6-Fluoro-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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